molecular formula C14H15N3OS B2581904 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone CAS No. 393520-45-1

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone

Cat. No. B2581904
CAS RN: 393520-45-1
M. Wt: 273.35
InChI Key: UYPTUOMSJQFFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound with the molecular formula C14H15N3OS and a molecular weight of 273.35. It’s a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .


Molecular Structure Analysis

The molecular structure of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone includes a quinazoline ring, a pyrrolidine ring, and a thioether linkage. The location of the keto moiety is the base of classification: 2(1H)quinazolinones, 4(3H)quinazolinone, and 2,4(1H,3H)quinazolinedione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not detailed in the retrieved data. The compound has a molecular weight of 273.35.

Scientific Research Applications

Anticancer Properties

  • A study found that a derivative of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone exhibited high antiproliferative activity against cancer cells, potentially acting by intercalating with DNA and inhibiting DNA topoisomerase II. It also indicated probable cell death by apoptosis (Via et al., 2008).
  • Another compound, synthesized from 2-aminobenzaldehyde and pyrrolidine, demonstrated notable antineoplastic activity and high growth inhibition against specific cancerous cell lines (Lone et al., 2018).

Antimicrobial Applications

  • Certain derivatives of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone were synthesized and evaluated for their antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, with some compounds showing broad-spectrum activity (Buha et al., 2012).

Synthesis of Heterocyclic Compounds

  • Research on 1-(4-substituted-aminophenyl)ethanones and their derivatives, closely related to 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, emphasized their utility as intermediates in synthesizing various heterocyclic systems like thiophene and pyrazole, showcasing their versatility in organic synthesis (Salem et al., 2021).

Other Medicinal Applications

  • A study explored the synthesis and cytotoxicity of derivatives against lung cancer cell lines, identifying a potent antiproliferative agent that disrupts microtubule formation and inhibits tumor growth in a colon cancer model (Suzuki et al., 2020).
  • Derivatives have also been synthesized for potential use in treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis, showing selective inhibition of aldosterone synthase (Lucas et al., 2011).

Safety and Hazards

The safety and hazards associated with 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not specified in the retrieved data. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

Quinazoline derivatives, including 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, are being designed and synthesized as potential drugs of anticancer potency . This represents a promising direction in cancer treatment, particularly bladder cancer .

properties

IUPAC Name

1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPTUOMSJQFFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone

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